molecular formula C12H13BrO B169268 2-Bromo-6-phenylcyclohexanone CAS No. 155991-28-9

2-Bromo-6-phenylcyclohexanone

Cat. No. B169268
M. Wt: 253.13 g/mol
InChI Key: NHQHKAJHEKEFEL-UHFFFAOYSA-N
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Patent
US08349880B2

Procedure details

Step AAA (1): Followed the procedure of B. Miller and H.-S. Wong Tetrahedron 1972, 28, 2369. A solution of bromine (0.348 mL, 6.75 mmol) in CCl4 (5 mL) was added dropwise to a solution of 2-phenylcyclohexanone (1.12 g, 6.43 mmol) in CCl4 (11 mL) at 0° C. The nearly colorless solution was evaporated in vacuo to afford 2-bromo-6-phenylcyclohexanone. The crude product, which is prone to decomposition, was used for subsequent chemistry without purification or characterization.
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.348 mL
Type
reactant
Reaction Step Two
Quantity
1.12 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
11 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]Br.[C:3]1([CH:9]2[CH2:14][CH2:13][CH2:12][CH2:11][C:10]2=[O:15])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>C(Cl)(Cl)(Cl)Cl>[Br:1][CH:11]1[CH2:12][CH2:13][CH2:14][CH:9]([C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=2)[C:10]1=[O:15]

Inputs

Step One
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0.348 mL
Type
reactant
Smiles
BrBr
Name
Quantity
1.12 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1C(CCCC1)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
11 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The nearly colorless solution was evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1C(C(CCC1)C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.